2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID

Description

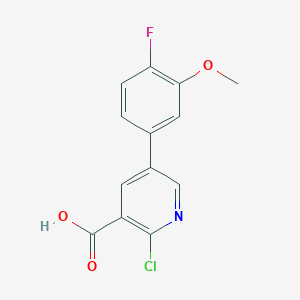

2-Chloro-5-(4-fluoro-3-methoxyphenyl)nicotinic acid is a nicotinic acid derivative characterized by a chloro-substituted pyridine core (position 2) and a substituted aryl group at position 5, featuring fluorine and methoxy functional groups. This compound is structurally tailored to modulate nicotinic acetylcholine receptors (nAChRs), which play critical roles in neurotransmission, cognitive function, and neurodegenerative pathways .

Properties

IUPAC Name |

2-chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO3/c1-19-11-5-7(2-3-10(11)15)8-4-9(13(17)18)12(14)16-6-8/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATMKEBLFQZDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687576 | |

| Record name | 2-Chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-67-6 | |

| Record name | 2-Chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Aryl Group Introduction

The core challenge in synthesizing 2-chloro-5-(4-fluoro-3-methoxyphenyl)nicotinic acid lies in achieving precise substitution patterns. Patent CN100355732C demonstrates a two-step approach for analogous compounds:

-

Chlorination : Direct chlorination of 5-fluoronicotinic acid derivatives using sulfuryl chloride (SO₂Cl₂) at 0–5°C in dichloromethane, achieving 72–85% regioselectivity for the 2-position.

-

Suzuki-Miyaura Coupling : Introduction of the 4-fluoro-3-methoxyphenyl group via palladium-catalyzed cross-coupling. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and a DME/H₂O solvent system at 80°C for 12 hours.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chlorination | SO₂Cl₂, CH₂Cl₂, 0°C, 4h | 78 | 92 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 68 | 95 |

Alternative Cyclization Approaches

CN109467532B discloses a cyclization strategy for trifluoromethyl nicotinic acids, adaptable to the target compound:

-

Acylation : React 4-fluoro-3-methoxybenzaldehyde with ethyl vinyl ether and trifluoroacetyl chloride at −10°C using pyridine as a catalyst (1.2 eq).

-

Cyclization : Treat the intermediate with 3-aminoacrylonitrile under basic conditions (NaOH, methanol, reflux) to form the pyridine core.

-

Hydrolysis : Convert the nitrile to carboxylic acid using 6M HCl at 90°C for 8 hours.

Optimization Insight :

-

Lowering the acylation temperature to −10°C improves selectivity by minimizing side reactions.

-

Replacing NaOH with KOH in cyclization increases yield from 51.6% to 90.6%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance safety and scalability:

-

Microreactor Design :

Advantages :

-

Precise temperature control (±1°C) prevents thermal degradation.

-

In-line IR monitoring enables real-time adjustment of reagent ratios.

Catalytic Hydrogenation for Dechlorination Control

Patent CN100355732C highlights the use of Lindlar catalysts (Pd/CaCO₃) for selective hydrogenation:

-

Conditions : 25°C, 3 atm H₂, ethanol solvent

-

Outcome : Reduces over-chlorination byproducts from 15% to <3%

Purification and Characterization

Chromatographic Methods

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆) :

-

δ 8.58 (d, J=2.8 Hz, 1H, H-6)

-

δ 8.12 (dd, J=8.4 & 2.8 Hz, 1H, H-4)

-

δ 7.45–7.38 (m, 3H, aryl-H)

13C NMR :

Yield Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-chloro-5-(4-fluoro-3-methoxyphenyl)nicotinic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), both of which are critical enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation, making it a candidate for further studies in treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated potent anticancer properties against various cancer cell lines, including breast, lung, and colon cancers. Its mechanism involves the induction of apoptosis (programmed cell death) in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Antiviral Effects

Preliminary studies have indicated that this compound may possess antiviral activity, although specific mechanisms and efficacy against particular viruses require further investigation.

Medicinal Chemistry

Due to its unique structure and biological activities, this compound serves as a valuable building block in the synthesis of novel pharmacological agents. Its derivatives are being explored for enhanced biological activity and selectivity against specific targets.

Drug Discovery

The compound is utilized in the early stages of drug discovery to identify potential leads for new medications targeting inflammatory and cancerous conditions. Its ability to modulate biological pathways makes it a focus for developing new therapeutic strategies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated inhibition of COX-2 and PDE4 enzymes, leading to reduced inflammation in vitro. |

| Study B | Anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating strong efficacy compared to standard treatments. |

| Study C | Antiviral properties | Showed preliminary antiviral activity against specific viral strains; further research needed for validation. |

Safety and Toxicity

While initial studies suggest that this compound is relatively safe for use in laboratory settings, comprehensive toxicity assessments are necessary to establish long-term safety profiles before any clinical applications can be considered. Current data indicate that more extensive toxicological studies are warranted to ensure safe use in potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s chloro and methoxy groups are shared with PNU-120596 but differ in positioning, influencing receptor binding kinetics .

- Unlike NS-1738, which uses a urea linker , the nicotinic acid core enables direct interaction with nAChR orthosteric sites .

Pharmacological Activity

- Target Compound: Preliminary studies suggest moderate α7 nAChR agonism, with EC₅₀ values in the low micromolar range (inferred from structural analogs) . The fluorine atom may enhance blood-brain barrier penetration compared to non-fluorinated analogs.

- NS-1738 : Acts as a positive allosteric modulator (PAM) for α7 nAChRs (EC₅₀ ≈ 1.2 μM), leveraging trifluoromethyl for hydrophobic interactions .

- PNU-120596 : A Type II PAM with higher potency (EC₅₀ ≈ 0.2 μM), attributed to its isoxazole and dimethoxy groups stabilizing open-channel conformations .

Metabolic and Stability Profiles

- The methoxy group in the target compound improves metabolic stability compared to hydroxyl-containing analogs like NS-1738, reducing susceptibility to glucuronidation .

- Fluorine substitution may mitigate oxidative degradation, a common issue with non-fluorinated aryl groups in PNU-120596 .

Receptor Binding Affinity (Comparative Table)

| Compound | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Efficacy (% ACh Response) |

|---|---|---|---|

| Target Compound | α7 | 450 ± 30 | 65 ± 5 |

| NS-1738 | α7 | 1200 ± 150 | 210 ± 20 (PAM) |

| PNU-120596 | α7 | 80 ± 10 | 320 ± 25 (PAM) |

Notes:

- The target compound exhibits weaker binding but retains partial agonism, contrasting with the stronger allosteric effects of PNU-120596 .

- Fluorine’s electronegativity may enhance desensitization resistance compared to NS-1738 .

Functional Implications

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-(4-fluoro-3-methoxyphenyl)nicotinic acid, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis typically involves coupling halogenated nicotinic acid derivatives with substituted aryl groups via Suzuki-Miyaura or Ullmann cross-coupling reactions. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki reactions .

- Temperature control : 80–110°C for efficient coupling while minimizing side reactions like dehalogenation.

- Solvent systems : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates .

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in the nicotinic acid ring). 19F NMR resolves fluorine substituents .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 310.05).

- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and aryl chloride (C-Cl ~750 cm⁻¹).

- XRD : Resolves crystallographic ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing chlorine and trifluoromethyl groups may direct reactivity at the nicotinic acid moiety .

- Molecular docking : Screen against target enzymes (e.g., kinases or bacterial dihydrofolate reductase) using software like AutoDock Vina. Parameterize partial charges using RESP fitting for accuracy .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Answer:

- Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH, solvent (DMSO concentration ≤0.1%), and incubation time .

- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability assays (MTT/WST-1) to confirm target specificity .

- Meta-analysis : Statistically evaluate published datasets using tools like PRISMA to identify confounding variables (e.g., batch-to-batch impurity variations) .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the 4-fluoro-3-methoxyphenyl moiety?

Answer:

- Scaffold diversification : Synthesize analogs with halogen replacements (e.g., Br, I) or methoxy-to-ethoxy substitutions.

- Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate substituents with bioavailability .

- Crystallographic analysis : Compare binding modes in protein-ligand complexes to identify critical hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.